2-Fluorocyclobutane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluorocyclobutane-1-carboxamide is an organic compound with the molecular formula C5H8FNO. It is a derivative of cyclobutane, where a fluorine atom is attached to the second carbon and a carboxamide group is attached to the first carbon.
Vorbereitungsmethoden
The synthesis of 2-Fluorocyclobutane-1-carboxamide typically involves the fluorination of cyclobutane derivatives followed by amidation. One common method is the reaction of 2-fluorocyclobutanecarboxylic acid with ammonia or an amine under suitable conditions to form the carboxamide. Industrial production methods may involve continuous flow processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-Fluorocyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Wissenschaftliche Forschungsanwendungen
2-Fluorocyclobutane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: The compound is used in the development of new materials with unique properties
Wirkmechanismus
The mechanism of action of 2-Fluorocyclobutane-1-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-Fluorocyclobutane-1-carboxamide can be compared with other carboxamide derivatives, such as:
Furan Carboxamides: These compounds have a furan ring instead of a cyclobutane ring and are used in fungicides and other applications.
Indole Carboxamides: These derivatives have an indole ring and are studied for their enzyme inhibitory properties and potential therapeutic uses.
Thiophene Carboxamides: These compounds contain a thiophene ring and are used in various chemical and pharmaceutical applications .
Eigenschaften
Molekularformel |
C5H8FNO |
---|---|
Molekulargewicht |
117.12 g/mol |
IUPAC-Name |
2-fluorocyclobutane-1-carboxamide |
InChI |
InChI=1S/C5H8FNO/c6-4-2-1-3(4)5(7)8/h3-4H,1-2H2,(H2,7,8) |
InChI-Schlüssel |
KDLKMUIQDUJRLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1C(=O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.